Comparison of Anti-HIV Activity: ddU vs. ddC, ddT, and d4T in Cell Culture
In direct head-to-head comparison against HIV-1 in ATH8 cells, 2',3'-dideoxyuridine (ddU) exhibits negligible anti-retroviral activity at concentrations up to 500 µM, whereas the closely related analogs 2',3'-dideoxycytidine (ddCyd/ddC) and 2',3'-didehydro-2',3'-dideoxythymidine (d4T) are potent inhibitors with MIC50 values of 0.30 µM and 3.4 µM, respectively [1]. This fundamental difference in cellular efficacy, despite the structural similarity of the nucleosides, is a defining characteristic for research applications [2].
| Evidence Dimension | Anti-HIV Activity (MIC50) |
|---|---|
| Target Compound Data | >500 µM (inactive) |
| Comparator Or Baseline | ddC (2',3'-dideoxycytidine) MIC50 = 0.30 µM; d4T (2',3'-didehydro-2',3'-dideoxythymidine) MIC50 = 3.4 µM |
| Quantified Difference | ddU is >1666-fold less active than ddC; >147-fold less active than d4T |
| Conditions | ATH8 cells infected with HIV-1, assessed by cytopathogenicity assay |
Why This Matters
This stark difference in cell-based activity means ddU cannot serve as a direct functional substitute for active anti-HIV nucleosides; its utility is specific to mechanistic studies of activation pathways or as a negative control.
- [1] Balzarini J, Kang GJ, Dalal M, Herdewijn P, De Clercq E, Broder S, Johns DG. The anti-HTLV-III (anti-HIV) and cytotoxic activity of 2',3'-didehydro-2',3'-dideoxyribonucleosides: a comparison with their parental 2',3'-dideoxyribonucleosides. Mol Pharmacol. 1987 Dec;32(6):798-806. PMID: 2826996. View Source
- [2] Hao Z, Cooney DA, Farquhar D, Perno CF, Zhang K, Masood R, Wilson Y, Hartman NR, Balzarini J, Johns DG. Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate. Mol Pharmacol. 1990 Feb;37(2):157-63. PMID: 1689452. View Source
